2-Iodo-5-(pyridin-4-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-iodo-5-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H |
InChI Key |
BGRNUMQTQUWSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Iodo 5 Pyridin 4 Yl Oxazole
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an iodo substituent at the 2-position of the oxazole (B20620) ring makes 2-Iodo-5-(pyridin-4-yl)oxazole an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the oxazole ring. A general scheme for this reaction involves the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base. nih.gov The reaction has been successfully applied to couple various boronic acids and esters with iodo-substituted heterocyclic compounds. nih.govresearchgate.net The choice of catalyst, base, and solvent can be crucial for optimizing the reaction yield and scope. nih.govwuxiapptec.com
A noteworthy application of Suzuki-Miyaura coupling is in the synthesis of 2,4,5-trisubstituted oxazoles. In a one-pot synthesis, a 5-(triazinyloxy)oxazole can undergo a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids to yield the desired trisubstituted products. beilstein-journals.org This methodology highlights the versatility of coupling reactions in building molecular diversity. beilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Electrophile | Boronic Acid/Ester | Catalyst | Base | Product | Yield |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Phenyl-5-(pyridin-4-yl)oxazole | Good |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 2-(4-Methoxyphenyl)-5-(pyridin-4-yl)oxazole | Modest to Good nih.gov |
| 5-(Triazinyloxy)oxazole | Arylboronic acids | Ni catalyst | - | 2,4,5-Trisubstituted oxazoles | Good beilstein-journals.org |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | - | 2-Arylpyridines | Modest to Good nih.gov |
Note: The yields are generalized based on similar reported reactions and may vary depending on specific reaction conditions.
C–N Coupling Reactions with Nitrogen Heterocycles (e.g., Buchwald-Hartwig type)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals and natural products. wikipedia.org The reaction typically involves a palladium catalyst with specialized phosphine (B1218219) ligands and a base. wuxiapptec.comwikipedia.org
For this compound, a Buchwald-Hartwig type reaction would enable the coupling of various nitrogen-containing heterocycles or amines at the 2-position. The success of such a reaction can be influenced by the nature of the amine, the choice of ligand, and the base used. wuxiapptec.com For instance, challenges can arise when coupling with certain heterocyclic amines, such as pyrazole, which may require protection of its own NH group to prevent side reactions. researchgate.net
Table 2: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Description |
|---|---|
| Catalyst | Typically a palladium source (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine ligand. |
| Ligand | Crucial for reaction efficiency. Examples include bulky electron-rich phosphines like Xantphos. researchgate.net |
| Base | Strong bases like NaOtBu or weaker bases like Cs2CO3 or K3PO4 are commonly used. wuxiapptec.com |
| Substrate | Aryl iodides are generally more reactive than bromides or chlorides. |
Other Cross-Coupling Reactions (e.g., Sonogashira, Negishi)
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, a Sonogashira coupling would introduce an alkynyl group at the 2-position, providing a gateway to further functionalization. The reaction is typically carried out under mild conditions. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org
Negishi Coupling: While specific examples with this compound are not prevalent in the searched literature, the Negishi coupling, which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, represents another potential pathway for C-C bond formation at the 2-position.
Nucleophilic Substitution Reactions Involving the Iodo Group
The iodo group at the C2 position of the oxazole ring is a good leaving group, making it susceptible to nucleophilic substitution. pharmaguideline.comcutm.ac.in In this type of reaction, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, leading to the displacement of the iodide ion. khanacademy.orglibretexts.org
Generally, nucleophilic substitution reactions are not common on the oxazole ring itself unless facilitated by electron-withdrawing groups or the presence of a good leaving group at the C2 position. pharmaguideline.com The substitution of halogens on the oxazole ring generally follows the reactivity order C2 > C4 > C5. tandfonline.com Therefore, the 2-iodo substituent in the title compound is well-positioned for such reactions. A variety of nucleophiles, including alkoxides, thiolates, and amines, could potentially displace the iodo group.
It is important to note that under certain conditions, particularly with strong bases, nucleophilic attack can lead to ring cleavage of the oxazole rather than substitution. pharmaguideline.com
Electrophilic Substitution Reactions on the Pyridine (B92270) and Oxazole Rings
Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com Any electrophilic attack would be expected to occur at the meta-position (C3 and C5) relative to the nitrogen. However, the presence of the oxazole substituent at the 4-position will influence the regioselectivity of such reactions.
Oxazole Ring: The oxazole ring is also considered an electron-deficient system, making electrophilic substitution difficult unless activating, electron-donating groups are present on the ring. pharmaguideline.comyoutube.com When such reactions do occur, substitution is favored at the C5 position, followed by C4 and then C2. pharmaguideline.com Given that the 5-position is already substituted in the title compound, and the ring is generally deactivated, electrophilic substitution on the oxazole core is unlikely under standard conditions.
Ring-Opening, Recyclization, and Cycloaddition Reactions of the Oxazole Core
The oxazole ring can undergo a variety of transformations that involve its cleavage and potential rearrangement.
Ring-Opening and Recyclization: Deprotonation at the C2 position, often initiated by a strong base, can lead to ring-opening to form an isonitrile intermediate. cutm.ac.in Oxazoles can also be converted to other heterocyclic systems, such as imidazoles or pyrimidines, through nucleophilic addition followed by ring opening and recyclization. pharmaguideline.comtandfonline.com
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.comthieme-connect.com These reactions provide a pathway to synthesize substituted pyridines. wikipedia.org The reactivity of the oxazole in cycloadditions can be enhanced by protonation or alkylation of the ring nitrogen. acs.org Intramolecular Diels-Alder reactions of oxazoles have also been utilized in the synthesis of complex natural products. thieme-connect.com Furthermore, oxazoles can participate in [3+2] cycloaddition reactions, for example with diazo compounds and nitriles, to form other heterocyclic structures. acs.org
Mechanistic Studies of Key Transformation Pathways
The reactivity of this compound is dominated by the transformation of the C-I bond, which serves as a versatile handle for the introduction of new functional groups. The primary transformation pathways involve palladium-catalyzed cross-coupling reactions, which are central to modern organic synthesis. While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the mechanistic pathways can be reliably inferred from well-established principles and studies on analogous aryl and heteroaryl iodides, particularly other iodo-azole systems.
The key transformation pathways for this compound include Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. These reactions generally proceed via a catalytic cycle involving a palladium catalyst.
General Palladium-Catalyzed Catalytic Cycle:
The catalytic cycles for these cross-coupling reactions share three fundamental steps:
Transmetalation (for Suzuki and Sonogashira reactions) or Migratory Insertion (for Heck reaction):
In the Suzuki-Miyaura coupling , the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center in a process called transmetalation, which is typically facilitated by a base. chemrxiv.orgmdpi.com
In the Sonogashira coupling , a copper(I) co-catalyst usually activates the terminal alkyne, which then undergoes transmetalation with the Pd(II) complex. researchgate.net In copper-free variants, the alkyne can coordinate directly to the palladium center. researchgate.net
In the Heck coupling , the alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (migratory insertion). beilstein-journals.org
In the Buchwald-Hartwig amination , the amine coordinates to the palladium, and after deprotonation by a base, the resulting amide is bound to the palladium. rsc.orgnih.gov
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
Detailed Research Findings from Analogous Systems:
While specific data for this compound is scarce, research on structurally similar compounds like 3,5-disubstituted-4-iodoisoxazoles provides valuable insights into the expected reactivity and reaction conditions.
Sonogashira Coupling of Iodo-Azoles:
A study on the Pd-catalyzed Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes demonstrated high product yields, reaching up to 98%. researchgate.net The research highlighted that steric effects at the position adjacent to the iodine (the C3 position in isoxazoles, analogous to the nitrogen and oxygen in the oxazole ring) have a more significant impact on the reaction efficiency than at the more distant C5 position. researchgate.netresearchgate.net This suggests that the geometry of the transition state during the catalytic cycle is sensitive to steric hindrance near the reaction center. Electronic effects from substituents on the aromatic rings were found to be less influential. researchgate.net
A plausible mechanism for the Sonogashira coupling of an iodo-azole involves the initial oxidative addition of the iodo-azole to the Pd(0) catalyst. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-azole complex. Finally, reductive elimination yields the alkynylated azole product and regenerates the Pd(0) catalyst.
The following table presents data from the Sonogashira coupling of 3,5-diphenyl-4-iodoisoxazole with various terminal alkynes, which serves as a model for the expected reactivity of this compound. researchgate.net
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-3,5-diphenylisoxazole | 95 |
| 2 | 4-Methoxyphenylacetylene | 4-((4-Methoxyphenyl)ethynyl)-3,5-diphenylisoxazole | 98 |
| 3 | 4-Chlorophenylacetylene | 4-((4-Chlorophenyl)ethynyl)-3,5-diphenylisoxazole | 96 |
| 4 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-3,5-diphenylisoxazole | 85 |
| 5 | Cyclohexylacetylene | 4-(Cyclohexylethynyl)-3,5-diphenylisoxazole | 82 |
| 6 | 3,3-Dimethyl-1-butyne | 4-((3,3-Dimethylbut-1-yn-1-yl))-3,5-diphenylisoxazole | 78 |
Reaction Conditions: Iodo-isoxazole (1 equiv.), terminal alkyne (2 equiv.), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), Et₂NH (2 equiv.), DMF, N₂ atmosphere. researchgate.net
Buchwald-Hartwig Amination of Aryl Iodides:
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. rsc.org While specific data for this compound is not available, studies on nickel-catalyzed amination of aryl iodides in the presence of a phenylboronic ester activator provide a template for this transformation. researchgate.net The phenylboronic ester is proposed to form an "ate complex" with the amine, enhancing its nucleophilicity. researchgate.net This methodology demonstrates high selectivity for aryl iodides over other aryl halides. researchgate.net
The table below shows results for the nickel-catalyzed amination of various aryl iodides with different amines, illustrating the potential scope for the amination of this compound. researchgate.net
| Entry | Aryl Iodide | Amine | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | p-Toluidine | 4-((4-Methylphenyl)amino)benzonitrile | 92 |
| 2 | 4-Iodotoluene | p-Toluidine | 4-Methyl-N-(p-tolyl)aniline | 90 |
| 3 | 1-Iodo-4-nitrobenzene | p-Toluidine | 4-Methyl-N-(4-nitrophenyl)aniline | 85 |
| 4 | 4-Iodoanisole | Aniline | N-(4-Methoxyphenyl)aniline | 91 |
| 5 | Iodobenzene | Aniline | N-Phenylaniline | 73 |
| 6 | 4-Iodotoluene | Dodecylamine | N-Dodecyl-4-methylaniline | 95 |
Reaction Conditions: Aryl iodide (1.0 mmol), amine (3.0-5.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (1-2 mol%), K₃PO₄ (3 mmol). researchgate.net
Structural Characterization and Spectroscopic Analysis Methodologies
Advanced NMR Spectroscopic Techniques for Elucidating Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 2-Iodo-5-(pyridin-4-yl)oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.
¹H NMR (Proton NMR) spectroscopy would reveal the chemical environment and connectivity of the hydrogen atoms in the molecule. The aromatic protons on the pyridine (B92270) and oxazole (B20620) rings are expected to exhibit characteristic chemical shifts and coupling patterns. Specifically, the protons on the pyridin-4-yl ring would likely appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene-like system. The single proton on the oxazole ring would appear as a singlet.
¹³C NMR (Carbon-13 NMR) spectroscopy identifies all unique carbon atoms. The spectrum would show distinct signals for the carbons of the oxazole and pyridine rings. The carbon atom bonded to the iodine (C2 of the oxazole ring) is expected to have a chemical shift significantly influenced by the heavy iodine atom.
2D NMR Techniques are crucial for definitive assignments.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is critical for confirming the connectivity between the pyridin-4-yl group and the oxazole ring at the C5 position, as well as the position of the iodo-substituent at the C2 position.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxazole-H4 | ~7.5 - 8.0 (s) | ~120 - 125 |
| Pyridine-H2', H6' | ~8.6 - 8.8 (d) | ~150 - 152 |
| Pyridine-H3', H5' | ~7.6 - 7.8 (d) | ~121 - 123 |
| Oxazole-C2 | - | ~85 - 95 |
| Oxazole-C4 | - | ~120 - 125 |
| Oxazole-C5 | - | ~155 - 160 |
| Pyridine-C2', C6' | - | ~150 - 152 |
| Pyridine-C3', C5' | - | ~121 - 123 |
| Pyridine-C4' | - | ~140 - 145 |
X-ray Crystallography for Solid-State Structural Determination
The resulting crystal structure would confirm the planar nature of the oxazole and pyridine rings. Key parameters to be determined would include the C-I bond length, the bond lengths and angles within the heterocyclic rings, and the dihedral angle between the oxazole and pyridine rings, which would describe the degree of twisting between the two aromatic systems. While experimental data for the title compound is not available, analysis of a related compound, 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, reveals dihedral angles between the oxazole and pyridyl rings of 6.920 (1)° and 60.960 (2)° rsc.orgchemicalbook.com. This suggests that significant twisting between the rings in this compound is possible.
Hypothetical Crystallographic Data for this compound
The following table presents a hypothetical set of crystallographic parameters. Actual data would require experimental determination.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~15.2 |
| β (°) | ~95 |
| Volume (ų) | ~920 |
| Z | 4 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₈H₅IN₂O). The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related oxazole compounds involve cleavage of the oxazole ring. For this compound, characteristic fragmentation would likely involve the loss of iodine, the pyridin-4-yl group, or cleavage of the oxazole ring, leading to the formation of specific fragment ions.
Expected Key Mass Spectrometry Fragments for this compound
This table outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z). This is a predictive analysis, and actual fragmentation may vary.
| Fragment Ion | Formula | Expected m/z |
| [M]⁺ | [C₈H₅IN₂O]⁺ | 271.95 |
| [M-I]⁺ | [C₈H₅N₂O]⁺ | 145.04 |
| [Pyridine]⁺ | [C₅H₅N]⁺ | 79.04 |
| [Oxazole-I]⁺ | [C₃HIN]⁺ | 151.93 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be expected to display a series of characteristic bands corresponding to the vibrations of the oxazole and pyridine rings. Key expected vibrational modes include:
C=N and C=C stretching vibrations of the aromatic rings, typically observed in the 1500-1650 cm⁻¹ region.
C-H stretching vibrations of the aromatic protons, usually appearing above 3000 cm⁻¹.
Ring breathing vibrations of both the oxazole and pyridine rings, which are characteristic of the heterocyclic structures.
C-I stretching vibration , which is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹.
The complementary nature of IR and Raman spectroscopy would provide a more complete vibrational analysis of the molecule.
Expected Vibrational Frequencies for this compound
The following table lists the expected vibrational frequencies for the key functional groups in the molecule.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=N Stretch (Oxazole & Pyridine) | 1600 - 1650 |
| C=C Stretch (Pyridine) | 1500 - 1600 |
| Ring Vibrations | 1300 - 1500 |
| C-O-C Stretch (Oxazole) | 1000 - 1100 |
| C-I Stretch | 500 - 600 |
Applications of 2 Iodo 5 Pyridin 4 Yl Oxazole in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Architectures
The 2-iodo-5-(pyridin-4-yl)oxazole scaffold is a valuable intermediate for the synthesis of more elaborate molecules. The presence of the iodine atom at the 2-position of the oxazole (B20620) ring provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility as a versatile building block.
The carbon-iodine bond is particularly amenable to a range of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the 2-position of the oxazole core, thereby enabling the construction of complex molecular frameworks. The pyridine (B92270) nitrogen also offers a site for coordination to metal centers, which can influence the reactivity of the molecule or be a key feature in the final target structure.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Resulting Structure | Potential Catalyst |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | 2-Aryl/vinyl-5-(pyridin-4-yl)oxazole | Pd(PPh₃)₄, PdCl₂(dppf) |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-5-(pyridin-4-yl)oxazole | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | Alkene | 2-Vinyl-5-(pyridin-4-yl)oxazole | Pd(OAc)₂, P(o-tol)₃ |
| Buchwald-Hartwig Amination | Amine | 2-Amino-5-(pyridin-4-yl)oxazole | Pd₂(dba)₃, BINAP |
| Stille Coupling | Organostannane | 2-Aryl/vinyl-5-(pyridin-4-yl)oxazole | Pd(PPh₃)₄ |
Synthesis of Natural Product Analogs and Derivatives (e.g., Phorbazoles)
Phorbazoles are a class of marine alkaloids characterized by a chlorinated pyrrole-oxazole-phenol framework. cdu.edu.au The synthesis of these and other natural product analogs often relies on the strategic assembly of key heterocyclic building blocks. While direct synthesis of phorbazoles using this compound has not been explicitly reported, the synthesis of structurally related iodo-oxazole intermediates highlights the potential of this class of compounds.
For instance, the total synthesis of phorbazole B has utilized a 4-iodo-oxazole derivative as a key intermediate for subsequent coupling reactions. mdpi.com This demonstrates the feasibility of employing iodo-oxazoles in the construction of the core structure of these complex natural products. The title compound, this compound, could serve as a valuable precursor for the synthesis of novel phorbazole analogs where the typical phenolic or pyrrolic moieties are replaced by a pyridine ring, leading to new chemical entities with potentially interesting biological activities.
Table 2: Comparison of this compound with a Phorbazole Synthesis Intermediate
| Compound | Structure | Key Features |
| This compound | ![]() | Iodo-oxazole core with a pyridine substituent. |
| 4-(4-Iodo-2-(1H-pyrrol-2-yl)oxazol-5-yl)phenyl 4-methylbenzenesulfonate (B104242) mdpi.com | ![]() | Iodo-oxazole core with pyrrole (B145914) and protected phenol (B47542) substituents. |
Precursor for Advanced Heterocyclic Scaffolds and Libraries
The ability to functionalize the this compound core through various chemical transformations makes it an excellent starting material for the generation of libraries of advanced heterocyclic scaffolds. Such libraries are invaluable in drug discovery and materials science for the high-throughput screening of new compounds with desired properties.
Starting from this single building block, a multitude of derivatives can be accessed through the cross-coupling reactions outlined in Table 1. Furthermore, the pyridine nitrogen can be quaternized or oxidized to introduce additional diversity. This combinatorial approach allows for the rapid exploration of a large chemical space, increasing the probability of identifying lead compounds for various applications.
Table 3: Hypothetical Scheme for the Generation of a Diverse Heterocyclic Library
| Step | Reaction | Reagents | Resulting Scaffold |
| 1 | Suzuki Coupling | Various aryl boronic acids, Pd catalyst | 2-Aryl-5-(pyridin-4-yl)oxazoles |
| 2 | Sonogashira Coupling | Various terminal alkynes, Pd/Cu catalyst | 2-Alkynyl-5-(pyridin-4-yl)oxazoles |
| 3 | N-Oxidation | m-CPBA | 2-Iodo-5-(1-oxido-pyridin-4-yl)oxazole derivatives |
| 4 | Quaternization | Alkyl halides | 4-(2-Iodo-oxazol-5-yl)pyridinium salts |
Exploration in Optoelectronic and Functional Materials
Heterocyclic compounds containing conjugated π-systems often exhibit interesting photophysical properties, making them candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The this compound structure, with its combination of an electron-deficient pyridine ring and an oxazole moiety, can be elaborated into extended conjugated systems.
Through reactions that extend the π-conjugation, such as the Suzuki or Sonogashira couplings, it is possible to synthesize derivatives with tailored electronic and photophysical properties. The introduction of different aromatic or heteroaromatic groups at the 2-position can modulate the emission color and quantum yield of the resulting materials. The pyridine nitrogen also provides a potential site for protonation or coordination to metal ions, which could lead to changes in the fluorescence properties, forming the basis for chemical sensors.
Table 4: Potential Optoelectronic Applications and Corresponding Structural Features
| Application | Desired Structural Feature | Hypothetical Derivative |
| Organic Light-Emitting Diode (OLED) Emitter | Extended π-conjugation, high fluorescence quantum yield | 2-(N,N-diphenylaminophenyl)-5-(pyridin-4-yl)oxazole |
| Fluorescent Sensor for Metal Ions | Metal-coordinating moiety, fluorescence quenching/enhancement upon binding | 2-(8-Hydroxyquinolin-2-yl)-5-(pyridin-4-yl)oxazole |
| Two-Photon Absorption Material | Large π-conjugated system with donor-acceptor character | 2,5-Bis(5-(pyridin-4-yl)oxazol-2-yl)thiophene |
Design of Ligands for Catalysis
Pyridinyl-oxazoline (PyOx) ligands are a well-established class of chiral ligands used in asymmetric catalysis. beilstein-journals.org These ligands coordinate to a metal center through the nitrogen atoms of the pyridine and oxazoline (B21484) rings, creating a chiral environment that can control the stereochemical outcome of a reaction.
While this compound itself is an aromatic oxazole, it can be considered a precursor for the synthesis of novel pyridinyl-oxazole type ligands. For example, the iodine atom could be replaced through a coupling reaction to introduce a chiral auxiliary, or the pyridine ring could be modified. The resulting ligands could find applications in a variety of catalytic transformations, including asymmetric allylic alkylations, hydrosilylations, and cyclopropanations. The development of new ligand architectures is crucial for advancing the field of asymmetric catalysis and enabling the synthesis of enantiomerically pure compounds.
Table 5: Comparison of a Known PyOx Ligand with a Hypothetical Ligand from this compound
| Ligand | Structure | Key Features |
| (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) beilstein-journals.org | ![]() | Chiral pyridinyl-oxazoline ligand. |
| Hypothetical Chiral Pyridinyl-Oxazole Ligand | ![]() | Aromatic oxazole with a chiral substituent introduced via the iodo position. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




